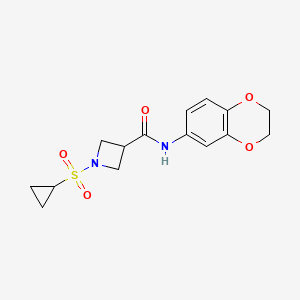

1-(CYCLOPROPANESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(CYCLOPROPANESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C15H18N2O5S and its molecular weight is 338.38. The purity is usually 95%.

The exact mass of the compound 1-(cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(Cyclopropanesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This compound features a cyclopropanesulfonyl group and a benzodioxin moiety, which may contribute to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. Additionally, the benzodioxin structure may enhance binding affinity to specific biological targets, leading to various therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo.

- Neuroprotective Properties : Some studies indicate its efficacy in protecting neuronal cells from oxidative stress and excitotoxicity.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate various signaling pathways. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation and survival. The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neurological disorders.

In Vivo Studies

In vivo studies using animal models have provided insights into the compound's therapeutic potential:

- Cancer Models : In mouse models of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.

- Inflammation Models : In models of inflammatory diseases, such as arthritis, the compound reduced joint swelling and inflammatory cytokine levels.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation markers | |

| Neuroprotective | Protects neurons from oxidative stress |

Table 2: In Vivo Study Results

| Study Type | Model Used | Result | Reference |

|---|---|---|---|

| Cancer | Mouse tumor model | Significant tumor reduction | |

| Inflammation | Arthritis model | Reduced joint swelling |

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways associated with apoptosis.

Case Study 2: Neuroprotection

In a rat model of neurodegeneration induced by excitotoxic agents, administration of the compound led to a significant decrease in neuronal death and improved cognitive function as assessed by behavioral tests. This suggests its potential for treating neurodegenerative diseases like Alzheimer's.

Analyse Chemischer Reaktionen

Aza-Michael Addition

The azetidine nitrogen can act as a nucleophile in conjugate additions. For example, reacting with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) under basic conditions yields functionalized derivatives .

Example Reaction:

Azetidine+CH2=CHCOORDBUN substituted azetidine

Conditions: DBU catalyst, acetonitrile, 65°C, 4–16 hours .

Suzuki–Miyaura Cross-Coupling

Brominated azetidine intermediates (e.g., at the benzodioxin aryl position) can undergo palladium-catalyzed cross-coupling with boronic acids to introduce diverse aryl/heteroaryl groups .

Example:

Br Azetidine+ArB OH 2Pd dppf Cl2Ar substituted azetidine

Yield: 60–85% (depending on boronic acid) .

Reactivity of the Cyclopropanesulfonyl Group

The cyclopropanesulfonyl moiety is electron-withdrawing, enhancing the electrophilicity of adjacent carbons.

Nucleophilic Substitution

The sulfonyl group stabilizes adjacent carbocations, enabling nucleophilic displacement reactions. For instance, treatment with amines or alcohols yields sulfonamide or sulfonate esters:

Cyclopropanesulfonyl+RNH2→RNHSO2−cyclopropane

Ring-Opening Reactions

Under acidic or oxidative conditions, the cyclopropane ring may undergo strain-driven ring-opening to form linear sulfonated alkanes .

Benzodioxin Reactivity

The 1,4-benzodioxin group is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) at the 6-position.

Electrophilic Substitution

Nitration Example:

Benzodioxin+HNO3/H2SO4→6 Nitrobenzodioxin

Halogenation Example:

Benzodioxin+X2/FeCl3→6 Halobenzodioxin

Azetidine Ring Hydrolysis

In acidic or basic aqueous conditions, the azetidine ring undergoes hydrolysis to form β-amino acids or γ-lactams :

Azetidine+H2OH+/OH− amino acid

Sulfonamide Hydrolysis

The cyclopropanesulfonyl group resists hydrolysis under mild conditions but decomposes in strong acids/bases to cyclopropanesulfonic acid .

Eigenschaften

IUPAC Name |

1-cyclopropylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S/c18-15(10-8-17(9-10)23(19,20)12-2-3-12)16-11-1-4-13-14(7-11)22-6-5-21-13/h1,4,7,10,12H,2-3,5-6,8-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGJEUGJPIFYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.